4-(Pyrrolidin-1-ylmethyl)phenol
Overview
Description
4-(Pyrrolidin-1-ylmethyl)phenol is a compound that features a phenol group substituted with a pyrrolidin-1-ylmethyl group. This compound is part of the alkylaminophenol class, which is known for its biological importance and diverse applications in medicinal chemistry .
Preparation Methods
4-(Pyrrolidin-1-ylmethyl)phenol can be synthesized using the Petasis reaction, which involves the reaction between an aldehyde, an amine, and a boronic acid . This method is preferred due to its mild reaction conditions and high efficiency. The structural analysis of the synthesized compound can be performed using techniques such as FTIR, 1H, 13C NMR, and UV-Vis spectrometry .
Chemical Reactions Analysis
4-(Pyrrolidin-1-ylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
4-(Pyrrolidin-1-ylmethyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant.
Medicine: It has been investigated for its antiproliferative action against cancer cells.
Industry: The compound’s high antioxidant properties make it useful in various industrial applications.
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-1-ylmethyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
4-(Pyrrolidin-1-ylmethyl)phenol can be compared with other alkylaminophenol compounds, such as:
2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol: This compound also features a pyrrolidin-1-ylmethyl group but has an additional hydroxymethyl group.
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
This compound stands out due to its unique combination of a phenol group and a pyrrolidin-1-ylmethyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-(pyrrolidin-1-ylmethyl)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-11-5-3-10(4-6-11)9-12-7-1-2-8-12/h3-6,13H,1-2,7-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMRZQGEWJVGBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596151 | |
Record name | 4-[(Pyrrolidin-1-yl)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72219-19-3 | |
Record name | 4-[(Pyrrolidin-1-yl)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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